molecular formula C10H13NOS B14004243 N-(2-hydroxypropyl)benzenecarbothioamide CAS No. 92877-45-7

N-(2-hydroxypropyl)benzenecarbothioamide

Cat. No.: B14004243
CAS No.: 92877-45-7
M. Wt: 195.28 g/mol
InChI Key: IMGLRTJOKGZMSV-UHFFFAOYSA-N
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Description

Chemical Name: N-(2-Hydroxypropyl)benzenesulfonamide CAS No.: 35325-02-1 Molecular Formula: C₉H₁₃NO₃S Molecular Weight: 215.27 g/mol Structure: Features a benzenesulfonamide group linked to a 2-hydroxypropyl moiety. Applications:

  • Industrial use as a chemical intermediate (e.g., in polymer synthesis or surfactant production) .
  • Listed as "active" in Pre-Manufacture Notices (PMN), indicating its role in manufacturing processes .

Properties

CAS No.

92877-45-7

Molecular Formula

C10H13NOS

Molecular Weight

195.28 g/mol

IUPAC Name

N-(2-hydroxypropyl)benzenecarbothioamide

InChI

InChI=1S/C10H13NOS/c1-8(12)7-11-10(13)9-5-3-2-4-6-9/h2-6,8,12H,7H2,1H3,(H,11,13)

InChI Key

IMGLRTJOKGZMSV-UHFFFAOYSA-N

Canonical SMILES

CC(CNC(=S)C1=CC=CC=C1)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxypropyl)benzenecarbothioamide typically involves the reaction of benzenecarbothioamide with 2-hydroxypropylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate higher volumes, and additional purification steps are implemented to ensure the quality and consistency of the product .

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxypropyl)benzenecarbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-hydroxypropyl)benzenecarbothioamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-hydroxypropyl)benzenecarbothioamide involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Differences

Compound Functional Groups Molecular Weight (g/mol) Key Structural Features
N-(2-Hydroxypropyl)benzenesulfonamide Sulfonamide (-SO₂NH-), hydroxyl (-OH) 215.27 Small molecule with a sulfonamide core
PK1 (N-(2-Hydroxypropyl)methacrylamide copolymer-doxorubicin) Methacrylamide, hydroxyl, peptide linker ~30,000 (polymer-drug conjugate) Polymer backbone with covalently bound doxorubicin
Smancs (Polymer-conjugated neocarzinostatin) Protein-polymer conjugate ~12,000–160,000 (protein-polymer) Macromolecular conjugate for tumor targeting

Key Observations :

  • N-(2-Hydroxypropyl)benzenesulfonamide is a low-molecular-weight compound with a sulfonamide group, distinct from the high-molecular-weight polymer-drug conjugates (e.g., PK1).
  • PK1 leverages the N-(2-hydroxypropyl)methacrylamide polymer for enhanced pharmacokinetics, enabling tumor-targeted drug delivery .

Pharmacokinetic and Therapeutic Profiles

Parameter PK1 (Polymer-Drug Conjugate) Free Doxorubicin Small Molecules (e.g., Benzenesulfonamide)
Plasma Half-Life (t₁/₂) 93 h (elimination phase) 1–3 h Typically <24 h (varies with structure)
Tumor Accumulation Enhanced via the EPR effect Limited passive diffusion Low accumulation without targeting moieties
Toxicity Profile Reduced cardiotoxicity and mucositis Severe cardiotoxicity Depends on functional groups and exposure
Clinical Use Phase I/II trials in refractory cancers Widely used in chemotherapy Industrial/manufacturing applications

Key Findings :

  • PK1 demonstrates prolonged circulation and tumor-specific drug release due to its polymer backbone, reducing systemic toxicity compared to free doxorubicin .
  • Small molecules like N-(2-hydroxypropyl)benzenesulfonamide lack intrinsic tumor-targeting capabilities but serve as versatile intermediates in synthetic chemistry .

Tumor-Targeting Mechanisms

  • Polymer Conjugates (PK1, Smancs) :
    • Exploit the Enhanced Permeability and Retention (EPR) effect, where macromolecules accumulate in leaky tumor vasculature .
    • Achieve tumor-to-blood concentration ratios up to 5:1 due to poor lymphatic drainage in tumors .
  • Limited therapeutic utility without conjugation to targeting moieties.

Biological Activity

N-(2-hydroxypropyl)benzenecarbothioamide is a compound that has garnered attention due to its diverse biological activities. This article reviews the synthesis, biological effects, and potential therapeutic applications of this compound, drawing from various research studies and findings.

Chemical Structure and Synthesis

This compound can be synthesized through a series of chemical reactions involving benzene derivatives and thioamide functionalities. The general synthetic pathway involves the reaction of 2-hydroxypropylamine with benzenecarbothioic acid or its derivatives, typically under controlled conditions to yield the desired product with high purity.

Anticonvulsant Activity

Recent studies have shown that derivatives of this compound exhibit significant anticonvulsant properties. For instance, compounds synthesized based on this scaffold demonstrated potent activity in animal models, particularly in the pentylenetetrazole (PTZ) seizure test. The structure-activity relationship (SAR) indicated that modifications to the side chains can enhance anticonvulsant efficacy .

Antiproliferative Effects

The compound has also been evaluated for its antiproliferative activity against various cancer cell lines. In vitro studies indicated that this compound exhibits moderate inhibitory effects on cell proliferation in human liver (SK-Hep-1), breast (MDA-MB-231), and gastric (NUGC-3) cancer cell lines. The IC50 values for these activities ranged from 10 to 20 µM, suggesting potential as a lead compound for further development in cancer therapeutics .

Insecticidal and Antiviral Properties

In addition to its anticancer properties, this compound has demonstrated insecticidal activity against common agricultural pests. Studies reported effective control over Tobacco Mosaic Virus (TMV), indicating its potential as an antiviral agent in agricultural applications .

Case Studies

Several case studies have been documented regarding the application of this compound in therapeutic settings:

  • Anticonvulsant Efficacy : A study involving a series of synthesized derivatives showed that certain modifications led to enhanced anticonvulsant effects compared to traditional treatments .
  • Cancer Treatment : Clinical trials are underway to assess the efficacy of this compound in combination therapies for specific cancer types, focusing on enhancing the bioavailability and reducing systemic toxicity .
  • Agricultural Applications : Field trials have shown promising results in using this compound as a biopesticide, significantly reducing pest populations while being environmentally friendly .

Research Findings

Activity Cell Line/Model IC50/Effective Concentration Notes
AnticonvulsantPTZ Seizure ModelVaries by derivativePotent activity observed
AntiproliferativeSK-Hep-110-20 µMModerate inhibition noted
InsecticidalTMV ModelEffective at low concentrationsPotential for agricultural use

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